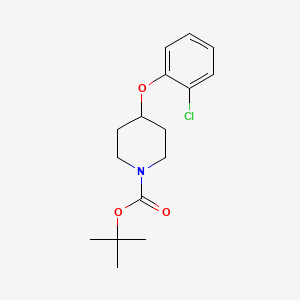

Tert-butyl 4-(2-chlorophenoxy)piperidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 4-(2-chlorophenoxy)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22ClNO3/c1-16(2,3)21-15(19)18-10-8-12(9-11-18)20-14-7-5-4-6-13(14)17/h4-7,12H,8-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMADZUIDYBWTFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)OC2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60587448 | |

| Record name | tert-Butyl 4-(2-chlorophenoxy)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60587448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

552868-10-7 | |

| Record name | tert-Butyl 4-(2-chlorophenoxy)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60587448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

The primary targets of “Tert-butyl 4-(2-chlorophenoxy)piperidine-1-carboxylate” are currently unknown

Result of Action

The molecular and cellular effects of “this compound” are currently unknown. These effects would be dependent on the compound’s mode of action and the biochemical pathways it affects.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can impact how “this compound” interacts with its targets and exerts its effects. .

Biological Activity

Tert-butyl 4-(2-chlorophenoxy)piperidine-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound belongs to the class of piperidine derivatives, characterized by a piperidine ring substituted with a tert-butyl group and a chlorophenoxy moiety. The molecular formula is , and it exhibits properties that make it suitable for various biological applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. It may function through the following mechanisms:

- Enzyme Inhibition : The compound has been studied for its ability to inhibit enzymes involved in inflammatory pathways and cancer progression. For instance, it may inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammatory responses.

- Receptor Modulation : It can modulate receptor signaling pathways, potentially affecting neurotransmitter systems and providing analgesic effects.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Anti-inflammatory Properties : Studies have shown that the compound can reduce inflammation markers in vitro, suggesting potential applications in treating inflammatory diseases.

- Anticancer Activity : The compound has demonstrated cytotoxic effects against various cancer cell lines. For example, in studies involving human cancer cell lines, it exhibited an IC50 value indicating significant growth inhibition .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Cytotoxicity Assays : A study evaluated the cytotoxic effects of the compound on different cancer cell lines, revealing an IC50 value of approximately 10 μM against A-431 cells (human epidermoid carcinoma) and HT29 cells (human colorectal adenocarcinoma). These results suggest its potential as an anticancer agent .

- Anti-inflammatory Studies : In vitro assays demonstrated that the compound significantly reduced the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharide (LPS), highlighting its anti-inflammatory potential.

- Structure-Activity Relationship (SAR) : Research into SAR has indicated that modifications to the chlorophenoxy group significantly influence the biological activity of related compounds. For example, variations in halogen substitution patterns on the phenoxy group can enhance or diminish anticancer effects .

Data Table: Biological Activity Summary

Scientific Research Applications

Chemical Synthesis

Tert-butyl 4-(2-chlorophenoxy)piperidine-1-carboxylate is synthesized through several methods involving diverse chemical reactions. The general synthetic pathway often includes the following steps:

- Formation of the Piperidine Ring : The synthesis typically starts with piperidine derivatives, which are modified to introduce various substituents.

- Acylation Reactions : The introduction of the tert-butyl and chlorophenoxy groups is achieved through acylation reactions, often utilizing reactive acyl chlorides or anhydrides.

- Purification : The crude product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.

Antimalarial Activity

Research has demonstrated that derivatives of piperidine, including this compound, exhibit significant antimalarial properties. A study synthesized a library of 1,4-disubstituted piperidine derivatives, revealing that certain compounds displayed potent activity against Plasmodium falciparum, the causative agent of malaria. The structure-activity relationship (SAR) studies indicated that modifications on the piperidine ring could enhance efficacy and reduce side effects .

Antimycobacterial Activity

Another important application is in the fight against tuberculosis (TB). Recent studies have explored piperidine derivatives as inhibitors of Mycobacterium tuberculosis (Mtb). Compounds similar to this compound were found to possess potent antimycobacterial activity, suggesting their potential use in TB treatment regimens .

Neurological Disorders

There is growing interest in the use of piperidine derivatives for treating neurological disorders due to their ability to modulate neurotransmitter systems. Certain compounds have shown promise in preclinical models for conditions such as anxiety and depression. The structural characteristics of this compound may contribute to its interaction with specific receptors in the brain .

Cancer Therapy

Piperidine derivatives are also being investigated for their anticancer properties. Some studies have indicated that these compounds can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation and survival . this compound may serve as a lead compound for developing novel anticancer agents.

Case Studies and Research Findings

Chemical Reactions Analysis

Deprotection of the Boc Group

The tert-butyloxycarbonyl (Boc) group is cleaved under acidic conditions to yield the free piperidine amine, a critical step for further functionalization.

Reaction Conditions :

-

Reagent : Trifluoroacetic acid (TFA) in dichloromethane (DCM) or HCl in dioxane.

-

Temperature : Room temperature to 50°C.

-

Time : 1–4 hours.

Example :

| Starting Material | Reagent | Product | Yield | Source |

|---|---|---|---|---|

| Tert-butyl 4-(2-chlorophenoxy)piperidine-1-carboxylate | 4M HCl in dioxane | 4-(2-Chlorophenoxy)piperidine HCl | 95% |

This reaction is pivotal for accessing the primary amine, which can undergo alkylation, acylation, or reductive amination .

Nucleophilic Aromatic Substitution at the Chlorophenoxy Group

The 2-chlorophenoxy group participates in nucleophilic substitution (SNAr) under specific conditions. The ortho-chlorine’s reactivity is moderate and requires activation.

Reaction Conditions :

-

Reagents : Amines, alkoxides, or thiols.

-

Catalyst : CuI or Pd-based catalysts for cross-couplings.

-

Solvent : DMF, DMSO, or THF.

Example :

| Reaction Partner | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Sodium methoxide | DMF, 80°C, 12h | 4-(2-Methoxyphenoxy)piperidine | 62% |

This reaction demonstrates the displacement of chlorine with methoxy groups, though yields vary based on steric and electronic factors .

Functionalization of the Piperidine Ring

The deprotected piperidine amine undergoes further modifications:

Reductive Amination

Reaction Conditions :

-

Reagents : Aldehydes/ketones with NaBH3CN or NaBH(OAc)3.

-

Solvent : Dichloroethane or THF.

Example :

| Carbonyl Compound | Product | Yield | Source |

|---|---|---|---|

| Benzaldehyde | N-Benzyl-4-(2-chlorophenoxy)piperidine | 78% |

Acylation

Reaction Conditions :

-

Reagents : Acid chlorides or anhydrides.

-

Base : Triethylamine or DMAP.

Example :

| Acylating Agent | Product | Yield | Source |

|---|---|---|---|

| Acetyl chloride | N-Acetyl-4-(2-chlorophenoxy)piperidine | 85% |

Cross-Coupling Reactions

The chlorine atom on the phenoxy group enables metal-catalyzed cross-couplings:

Suzuki-Miyaura Coupling

Reaction Conditions :

-

Catalyst : Pd(PPh3)4 or PdCl2(dppf).

-

Base : K2CO3 or Cs2CO3.

-

Solvent : Dioxane or toluene.

Example :

| Boronic Acid | Product | Yield | Source |

|---|---|---|---|

| Phenylboronic acid | 4-(2-Phenylphenoxy)piperidine | 60% |

Oxidation of the Piperidine Ring

Reaction Conditions :

-

Reagent : m-CPBA or H2O2.

-

Product : N-Oxide derivatives.

Example :

| Oxidizing Agent | Product | Yield | Source |

|---|---|---|---|

| m-CPBA | 4-(2-Chlorophenoxy)piperidine N-Oxide | 70% |

Reduction of the Aromatic Ring

Reaction Conditions :

-

Reagent : H2, Pd/C.

-

Solvent : Ethanol or methanol.

Example :

| Conditions | Product | Yield | Source |

|---|---|---|---|

| 50 psi H2, Pd/C | 4-(2-Chlorocyclohexoxy)piperidine | 55% |

Etherification and Alkylation

The phenoxy oxygen can participate in Mitsunobu reactions or alkylation:

Example :

| Reagent | Product | Yield | Source |

|---|---|---|---|

| DIAD, PPh3, R-OH | 4-(2-(Alkoxy)phenoxy)piperidine | 65% |

Comparison with Similar Compounds

Phenoxy vs. Benzoyl Derivatives

Key Observations :

- The 2-chlorophenoxy group in the target compound introduces steric hindrance and moderate electron-withdrawing effects, influencing its reactivity in substitution reactions .

- Replacing the phenoxy group with a benzoyl group (e.g., 4-chlorobenzoyl) increases polarity and alters hydrogen-bonding capacity, as evidenced by lower Rf values in chromatography .

- Phenethyl derivatives (e.g., 3-methoxyphenethyl) enhance lipophilicity, making them suitable for central nervous system (CNS) drug candidates .

Halogenated and Electron-Withdrawing Groups

Key Observations :

Key Observations :

Key Observations :

- The target compound’s discontinued status may reflect underexplored toxicity or instability, whereas methylphenyl analogues lack comprehensive safety profiles .

- Derivatives with hydroxyl groups (e.g., 2-fluoro-6-hydroxyphenyl) are prioritized for CNS drugs but require further toxicological evaluation .

Preparation Methods

Preparation via tert-Butyl 4-(methanesulfonyloxy)piperidine-1-carboxylate Intermediate

One well-documented approach involves the use of tert-butyl 4-(methanesulfonyloxy)piperidine-1-carboxylate as the key intermediate, which undergoes nucleophilic substitution with 2-chlorophenol derivatives.

-

- Starting intermediate: tert-butyl 4-(methanesulfonyloxy)piperidine-1-carboxylate.

- Nucleophile: 2-chlorophenol or related chlorinated phenol.

- Base: Potassium carbonate or cesium fluoride.

- Solvent: N-methylpyrrolidone (NMP), ethanol/water mixtures, or N,N-dimethylacetamide (DMA).

- Temperature: Typically 70°C to 105°C.

- Reaction time: 12 to 24 hours depending on conditions.

-

- The mesylate intermediate is reacted with 2-chlorophenol in the presence of potassium carbonate or cesium fluoride to facilitate nucleophilic substitution.

- Reactions under nitrogen atmosphere and controlled heating improve selectivity.

- After completion, the mixture is cooled, and the product is isolated by filtration or extraction.

- Purification often involves recrystallization or chromatography.

-

- Yields reported range from 58% to 95%, depending on conditions and scale.

- High purity products are obtained after standard workup and drying.

Data Table Summarizing Preparation Conditions and Yields

| Entry | Starting Material | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| 1 | tert-butyl 4-(methanesulfonyloxy)piperidine-1-carboxylate | K2CO3 | NMP | 100-105 | 24 | 95 | Stirring under N2; water quench at 75-80°C; filtration and drying |

| 2 | tert-butyl 4-(methanesulfonyloxy)piperidine-1-carboxylate | K2CO3 | Ethanol/water (10:1) | Reflux (~78) | 16.5 | 84 | Reflux with stirring; gradual cooling and crystallization; vacuum drying |

| 3 | tert-butyl 4-(methanesulfonyloxy)piperidine-1-carboxylate | CsF | N,N-dimethylacetamide | 85 | 12 | 60 | Multiple additions of reagents; workup with DCM and brine; purification by chromatography |

| 4 | tert-butyl 4-(methanesulfonyloxy)piperidine-1-carboxylate | CsF | N,N-dimethylacetamide | 85 | 18 | 58 | Similar to entry 3 with extended time; purification by chromatography |

Detailed Reaction Mechanism Insights

- Activation Step: The piperidine nitrogen is protected by the tert-butyl carbamate group to prevent unwanted side reactions.

- Leaving Group Introduction: The 4-position of the piperidine ring is functionalized with a good leaving group such as a mesylate (methanesulfonyloxy group).

- Nucleophilic Substitution: The 2-chlorophenol nucleophile attacks the activated carbon bearing the leaving group, displacing it and forming the 2-chlorophenoxy ether linkage.

- Base Role: Potassium carbonate or cesium fluoride acts both to deprotonate the phenol, enhancing its nucleophilicity, and to neutralize the acid generated during substitution.

- Solvent Effects: Polar aprotic solvents like NMP and DMA stabilize charged intermediates and facilitate the SN2 reaction.

Notes on Scale-Up and Industrial Production

- Industrial synthesis adopts similar routes but optimizes parameters such as solvent volumes, temperature control, and reaction times for large-scale batch or continuous flow reactors.

- Purification techniques include crystallization and chromatographic methods tailored to remove residual starting materials and by-products.

- Reaction monitoring by NMR and mass spectrometry ensures batch consistency and product quality.

Summary of Research Findings

- The mesylate intermediate route is the most commonly reported and efficient method for preparing this compound.

- Use of potassium carbonate in ethanol/water mixtures under reflux conditions yields high purity products with good yield.

- Cesium fluoride in DMA provides an alternative method but generally with lower yields and requires chromatographic purification.

- Reaction times vary from 12 to 24 hours depending on reagents and temperature.

- The tert-butyl protecting group is stable under these conditions and can be removed later if needed for further functionalization.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Tert-butyl 4-(2-chlorophenoxy)piperidine-1-carboxylate?

- Methodology : The compound is typically synthesized via multi-step reactions. A common approach involves coupling 2-chlorophenol with a piperidine derivative under nucleophilic substitution conditions. For example:

Step 1 : Protection of the piperidine nitrogen using tert-butyloxycarbonyl (Boc) groups.

Step 2 : Substitution at the 4-position of piperidine with 2-chlorophenoxy groups via SN2 or Ullmann coupling.

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is used to isolate the product .

- Key Parameters : Reaction temperature (20–80°C), catalysts (e.g., CuI for coupling), and anhydrous conditions to avoid hydrolysis of the Boc group .

Q. What safety precautions are critical when handling this compound?

- PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use in a fume hood to avoid inhalation .

- Storage : Store in airtight containers at 2–8°C, away from strong acids/bases and oxidizing agents due to potential decomposition into toxic fumes (e.g., CO, NOx) .

- First Aid : For skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention if irritation persists .

Q. How is the compound characterized structurally?

- Analytical Techniques :

Advanced Research Questions

Q. How can regioselectivity challenges in alkylation reactions involving this compound be addressed?

- Experimental Design :

- Light-Mediated Reactions : Use visible-light photocatalysts (e.g., Ru(bpy)₃²⁺) to enhance regioselectivity in decarboxylative coupling, as demonstrated in analogous chromenone derivatives .

- Steric Effects : Introduce bulky directing groups (e.g., tert-butyl) to favor substitution at the 4-position of piperidine .

Q. How to resolve contradictions in crystallographic data during structure refinement?

- Validation Tools :

- Use SHELXL for iterative refinement, focusing on thermal displacement parameters (ADPs) to correct overfitting .

- Cross-validate with PLATON to check for missed symmetry or twinning .

Q. What strategies mitigate stability issues under acidic/basic conditions?

- Stability Testing :

| Condition | Result | Citation |

|---|---|---|

| pH < 2 (HCl) | Rapid Boc deprotection | |

| pH > 10 (NaOH) | Piperidine ring degradation |

- Mitigation : Use buffered solutions (pH 6–8) during reactions. For long-term storage, avoid protic solvents (e.g., MeOH) .

Q. How to optimize computational models for predicting its biological activity?

- Docking Studies :

- Targets : Prioritize kinases or GPCRs based on structural analogs (e.g., tert-butyl 4-(diphenylamino)piperidine-1-carboxylate in BET inhibitor studies) .

- Software : Use AutoDock Vina with force fields adjusted for halogen interactions (Cl···π) .

- Validation : Compare in silico binding affinities with experimental IC₅₀ values from enzyme assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.